molecular formula C18H22OSe B14214363 Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- CAS No. 820963-20-0

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-

Cat. No.: B14214363
CAS No.: 820963-20-0
M. Wt: 333.3 g/mol
InChI Key: BYRFBILPFIHCCA-UHFFFAOYSA-N
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Description

Bicyclo[420]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure

Preparation Methods

The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves multiple steps. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the butylseleno and phenyl groups. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the butylseleno and phenyl groups.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications in drug development due to its unique structural features. Additionally, it may be used in industrial processes where specific chemical properties are required.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- involves interactions with various molecular targets and pathways. The butylseleno group, in particular, can participate in redox reactions, influencing the compound’s biological activity. The phenyl group may also play a role in binding interactions with target molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl- can be compared to other bicyclic compounds with similar structures. For example, Bicyclo[4.2.0]oct-7-ene and Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl- share the bicyclic core but differ in their substituents.

Properties

CAS No.

820963-20-0

Molecular Formula

C18H22OSe

Molecular Weight

333.3 g/mol

IUPAC Name

8-butylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one

InChI

InChI=1S/C18H22OSe/c1-2-3-12-20-18-16(13-8-5-4-6-9-13)14-10-7-11-15(19)17(14)18/h4-6,8-9,14,17H,2-3,7,10-12H2,1H3

InChI Key

BYRFBILPFIHCCA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3

Origin of Product

United States

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